Cystamine
Overview
Description
Cystamine is an organic disulfide formed when cystine is heated, a result of decarboxylation . It is generally handled as the dihydrochloride salt, which is stable to 203-214 °C . Cystamine is toxic if swallowed or inhaled and potentially harmful by contact .
Synthesis Analysis
Cystamine is synthesized by oxidizing cysteamine (2-mercaptoethylamine) with H2O2 . It can also be synthesized through chemical oxidation with various oxidizing agents, through electrochemical oxidation, and through borohydride exchange resin-transition metal salts systems .Molecular Structure Analysis
Cystamine is an organic disulfide which is formed when Cystine is heated as a result of decarboxylation . It is often used as a sulfhydryl reagent, enzyme inhibitor, and radiation-protective agent .Chemical Reactions Analysis
Cystamine is formed when the amino acid cystine is thermally decarboxylated . It is unstable and cannot be distilled without decomposing . It is usually handled as the dihydrochloride salt .Physical And Chemical Properties Analysis
Cystamine has high aqueous solubility, a pKa1(SH) of 8.19 and pKa2(NH2) of 10.75, and a melting point of 67.3 °C . It is a poisonous, viscous oil .Scientific Research Applications
Neuroprotective Properties in Huntington's and Parkinson's Diseases
Research shows that cystamine exhibits neuroprotective effects in models of Huntington's disease (HD) and Parkinson's disease (PD). It is thought to operate through multiple mechanisms, including the inhibition of transglutaminase activity, which is implicated in the pathogenesis of these conditions. Cystamine has been shown to increase levels of brain-derived neurotrophic factor (BDNF) in the brain, a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. Furthermore, cystamine's neuroprotective effects in HD models are linked to its ability to increase cellular antioxidant levels, such as l-cysteine, suggesting a potential role in combating oxidative stress associated with neurodegeneration (Fox et al., 2004), (Borrell-Pages et al., 2006).
Antiviral Activity
Cystamine has demonstrated potent antiviral activity against HIV in human cells. It interferes with the virus's replication process by blocking at least two independent steps of its life cycle without affecting cell viability. This property suggests cystamine's potential as a new avenue for the treatment of HIV-1 infection (Bergamini et al., 1994).
Radioprotective Effects
Cystamine has been identified as one of the best known radiation-protective compounds, offering protection against the harmful effects of ionizing radiation. This application is particularly relevant in clinical radiation therapy for protecting normal tissues. The mechanism behind its radioprotective potential includes its ability to act as a radical-capturing agent, thus mitigating indirect radiation damage at the molecular level (Meesat et al., 2012).
Wound Healing Properties
Studies on the effects of cystamine on wound healing have indicated its ability to expedite the maturation of granulation tissue and epithelization of the wound surface, thus shortening the healing period of gunshot wounds in experimental models (Grigor'ev et al., 1984).
Implications for Treatment of Neurodegenerative Diseases
Given its significant benefits observed in models of HD and PD, cystamine, along with its reduced form cysteamine, has been recognized as potential candidate drugs for neurodegenerative disorders. Their beneficial properties, mechanistic underpinnings, and implications for the future treatment of neurodegenerative diseases underscore the need for further clinical investigations to harness their therapeutic potentials (Gibrat & Cicchetti, 2011).
Safety And Hazards
Future Directions
Cystamine and its reduced form, cysteamine, have radioprotective/antioxidant effects in vivo . They mitigate oxidative stress and inflammation and upregulate neuroprotective pathways involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling . Cysteamine can traverse the blood-brain barrier, a desirable characteristic of drugs targeting neurodegeneration . It is suggested that combining cystamine with FLASH-RT could be a promising approach to further enhance the therapeutic ratio of cancer cure .
properties
IUPAC Name |
2-(2-aminoethyldisulfanyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2S2/c5-1-3-7-8-4-2-6/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APQPRKLAWCIJEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
101418-33-1 (calcium salt), 16214-16-7 (sulfate), 17173-68-1 (hydrochloride), 21198-98-1 (di-hydrobromide), 56-17-7 (di-hydrochloride) | |
Record name | Cystamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60199005 | |
Record name | Cystamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60199005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Viscous liquid; [Merck Index] | |
Record name | Cystamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13555 | |
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Product Name |
Cystamine | |
CAS RN |
51-85-4 | |
Record name | Cystamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cystamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cystamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60199005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-dithiobis(ethylamine) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.119 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CYSTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R110LV8L02 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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